molecular formula C25H28N4O5 B2780453 4-(4-acetylphenyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 891115-02-9

4-(4-acetylphenyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No.: B2780453
CAS No.: 891115-02-9
M. Wt: 464.522
InChI Key: DWXHUOOFFAEVBT-UHFFFAOYSA-N
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Description

4-(4-acetylphenyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a complex organic compound that features a variety of functional groups, including an acetylphenyl group, a dihydrobenzo[b][1,4]dioxin moiety, and a piperazine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylphenyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylphenyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the compound, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylphenyl group can yield carboxylic acids, while reduction of carbonyl groups can produce alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-acetylphenyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is unique due to its combination of functional groups, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(4-acetylphenyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5/c1-17(30)18-2-4-20(5-3-18)27-8-10-28(11-9-27)25(32)26-19-14-24(31)29(16-19)21-6-7-22-23(15-21)34-13-12-33-22/h2-7,15,19H,8-14,16H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXHUOOFFAEVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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